molecular formula C11H24O4 B12408851 1,1,3,3-Tetraethoxypropane-d2

1,1,3,3-Tetraethoxypropane-d2

Cat. No.: B12408851
M. Wt: 222.32 g/mol
InChI Key: KVJHGPAAOUGYJX-MIBQVNFTSA-N
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Description

1,1,3,3-Tetraethoxypropane-d2 is a deuterium-labeled variant of 1,1,3,3-Tetraethoxypropane. It is a stable isotope-labeled compound, often used in scientific research for its unique properties. The incorporation of deuterium atoms enhances the molecular stability and facilitates detailed analysis of chemical reactions and processes, particularly in spectroscopic studies .

Preparation Methods

1,1,3,3-Tetraethoxypropane-d2 can be synthesized through the deuteration of 1,1,3,3-Tetraethoxypropane. The process involves the substitution of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. Industrial production methods typically involve the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling .

Chemical Reactions Analysis

1,1,3,3-Tetraethoxypropane-d2 undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions are malondialdehyde and its derivatives .

Scientific Research Applications

1,1,3,3-Tetraethoxypropane-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraethoxypropane-d2 involves its conversion to malondialdehyde under specific conditions. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets include cellular proteins and DNA, where malondialdehyde can induce cross-linking and oxidative damage .

Comparison with Similar Compounds

1,1,3,3-Tetraethoxypropane-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:

These compounds share similar chemical properties but differ in their isotopic composition and functional groups, which can influence their reactivity and applications.

Properties

Molecular Formula

C11H24O4

Molecular Weight

222.32 g/mol

IUPAC Name

1,3-dideuterio-1,1,3,3-tetraethoxypropane

InChI

InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3/i10D,11D

InChI Key

KVJHGPAAOUGYJX-MIBQVNFTSA-N

Isomeric SMILES

[2H]C(CC([2H])(OCC)OCC)(OCC)OCC

Canonical SMILES

CCOC(CC(OCC)OCC)OCC

Origin of Product

United States

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